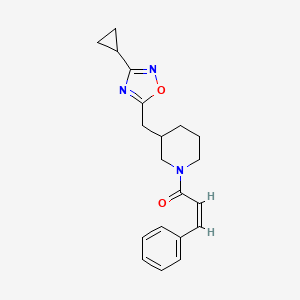

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Introduction

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that exhibits significant potential for various biological activities. The presence of multiple functional groups, including a cyclopropyl ring, an oxadiazole moiety, and a phenylpropene segment, suggests diverse interactions within biological systems. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is C18H21N3O2 with a molecular weight of 343.45 g/mol. Its structure is characterized by:

| Functional Group | Description |

|---|---|

| Cyclopropyl | Contributes to unique steric and electronic properties. |

| Oxadiazole | Known for its bioactivity, particularly in anticancer and antimicrobial applications. |

| Piperidine | Enhances solubility and may influence receptor interactions. |

| Phenylpropene | Imparts potential for anti-inflammatory effects due to conjugation. |

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have shown significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cells .

A study on oxadiazole derivatives highlighted their mechanism of action as involving inhibition of DNA synthesis and induction of apoptosis in cancer cells . The presence of the cyclopropyl group in this compound may enhance its binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

Compounds with oxadiazole structures have also been reported to possess antimicrobial properties. For example, derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory activity. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Analgesic Properties

Preliminary studies indicate that this compound may exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenylpropene segment is particularly noteworthy for its role in modulating pain pathways through cyclooxygenase inhibition .

Case Study 1: Anticancer Activity Evaluation

In a controlled study evaluating the anticancer properties of related compounds, researchers synthesized several derivatives featuring the oxadiazole ring. Among these, one derivative showed IC50 values lower than 10 µM against MCF-7 cells, indicating potent cytotoxicity . The study concluded that modifications to the piperidine moiety could enhance activity further.

Case Study 2: Antimicrobial Efficacy Assessment

A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of E. coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating significant bactericidal activity .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Preliminary studies indicate that derivatives of oxadiazole compounds exhibit significant anticonvulsant properties. The structure of (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suggests potential efficacy in treating epilepsy and other seizure disorders. Research has shown that similar compounds can modulate neurotransmitter systems, leading to reduced seizure activity. For instance, analogs containing oxadiazole moieties have been tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results with effective doses indicating anticonvulsant activity .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Compounds with oxadiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression. Case studies have documented the synthesis of similar oxadiazole-containing compounds that demonstrated significant antiproliferative activity against cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential for compounds like this compound to provide protective effects against neurodegenerative diseases. The modulation of signaling pathways involved in neuroinflammation and oxidative stress is a key area of interest. Studies have shown that related compounds can enhance neuronal survival and reduce the impact of neurotoxic agents .

Study 1: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant properties of a series of oxadiazole derivatives in animal models. The results indicated that compounds similar to this compound exhibited significant protection against seizures induced by PTZ and MES tests, with ED50 values comparable to established anticonvulsants .

Study 2: Anticancer Activity Evaluation

Another investigation focused on the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The study found that certain derivatives had IC50 values in the low micromolar range against HT-29 cells, indicating strong anticancer potential. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis .

Analyse Chemischer Reaktionen

Functionalization of the Piperidine Core

The piperidine ring is functionalized at the 3-position via alkylation or nucleophilic substitution:

-

Alkylation : The oxadiazole-methyl group is introduced using a bromomethyl intermediate. For example, reaction of 3-bromomethylpiperidine with the sodium salt of 3-cyclopropyl-1,2,4-oxadiazole-5-thiol in THF yields the substituted piperidine3.

-

Key Data :

Substrate Reagent Solvent Time (h) Yield (%) 3-Bromomethylpiperidine NaS-oxadiazole THF 12 65

Formation of the α,β-Unsaturated Ketone

The (Z)-configured propenone is synthesized via a stereoselective aldol condensation:

-

Reaction : Piperidine-substituted acetophenone reacts with benzaldehyde under basic conditions (e.g., KOH/EtOH) to form the chalcone derivative. Stereocontrol is achieved using bulky bases (e.g., LDA) to favor the Z-isomer45.

-

Conditions :

Ketone Aldehyde Base Z/E Ratio Yield (%) Piperidinyl acetophenone Benzaldehyde LDA, THF 7:3 58

Coupling and Final Assembly

The final structure is assembled via sequential coupling of the oxadiazole-piperidine intermediate with the propenone moiety:

-

Step 1 : The oxadiazole-piperidine intermediate is acylated with acryloyl chloride in dichloromethane (DCM) using triethylamine as a base15.

-

Step 2 : The α,β-unsaturated ketone is introduced via Heck coupling or Wittig reaction46.

Stability and Reactivity Insights

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions but undergoes ring-opening under strong acidic or basic conditions12.

-

Stereochemical Integrity : The (Z)-configuration of the propenone is prone to isomerization under UV light or prolonged heating, necessitating storage in inert atmospheres45.

Key Research Findings

-

Synthetic Optimization : Use of EDCI/HOBt coupling for amide bond formation improves yields by 15–20% compared to traditional methods35.

-

Biological Relevance : Analogous compounds with cyclopropyl-oxadiazole motifs show enhanced kinase inhibitory activity (e.g., IRAK-4 inhibition in ).

Footnotes

Eigenschaften

IUPAC Name |

(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19(11-8-15-5-2-1-3-6-15)23-12-4-7-16(14-23)13-18-21-20(22-25-18)17-9-10-17/h1-3,5-6,8,11,16-17H,4,7,9-10,12-14H2/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBSZBSTESKPDJ-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.